

biological activity of furan-containing ketones

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Compound of Interest

Compound Name: 1-(Furan-2-yl)butan-2-one

Cat. No.: B1268177

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An In-depth Technical Guide to the Biological Activity of Furan-Containing Ketones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing ketones, particularly those belonging to the furanone subclass, represent a versatile class of heterocyclic compounds exhibiting a wide spectrum of biological activities. These scaffolds are prevalent in numerous natural products and have served as a foundation for the synthesis of novel therapeutic agents. Their biological significance stems from their ability to interact with various cellular targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of furan-containing ketones, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Furan-containing ketones have emerged as promising candidates in oncology research, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The cytotoxic efficacy of various furan-containing ketones is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro

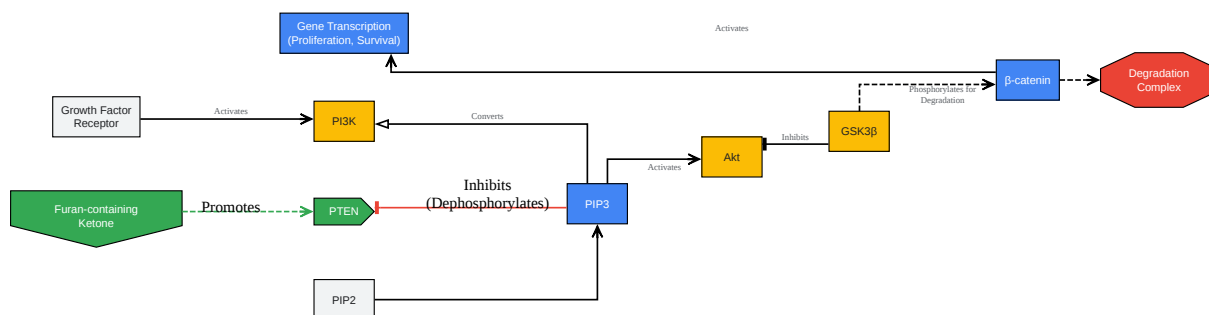
anticancer activity of representative compounds against several human cancer cell lines.

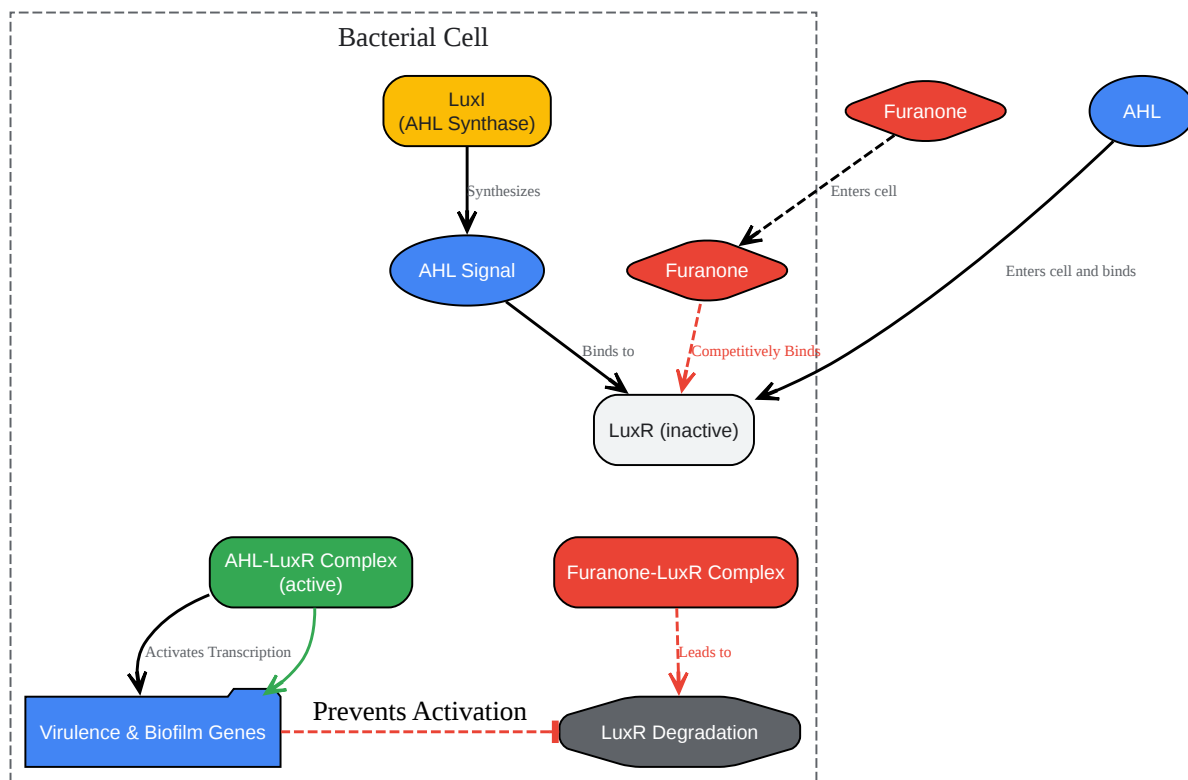
Compound Class/Name	Cancer Cell Line	IC ₅₀ (μM)	Key Findings & Reference
Bis-2(5H)-furanone (4e)	C6 (Glioma)	12.1	Induces S-phase cell cycle arrest; interacts with DNA.[1]
5-(3-nitrobenzylidene)-2(5H)-furanone (21)	Multiple Lines	Potent	Introduction of a nitro group on the aromatic ring increases cytotoxicity.[2]
Furan-based Pyridine Carbohydrazide (4)	MCF-7 (Breast)	4.06	Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[3]
Furan-based N-phenyl triazinone (7)	MCF-7 (Breast)	2.96	Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[3]
Fuopyridone (4c)	KYSE150 (Esophageal)	0.655 μg/mL (48h)	Exhibits potent cytotoxicity against esophageal cancer cell lines.[3]

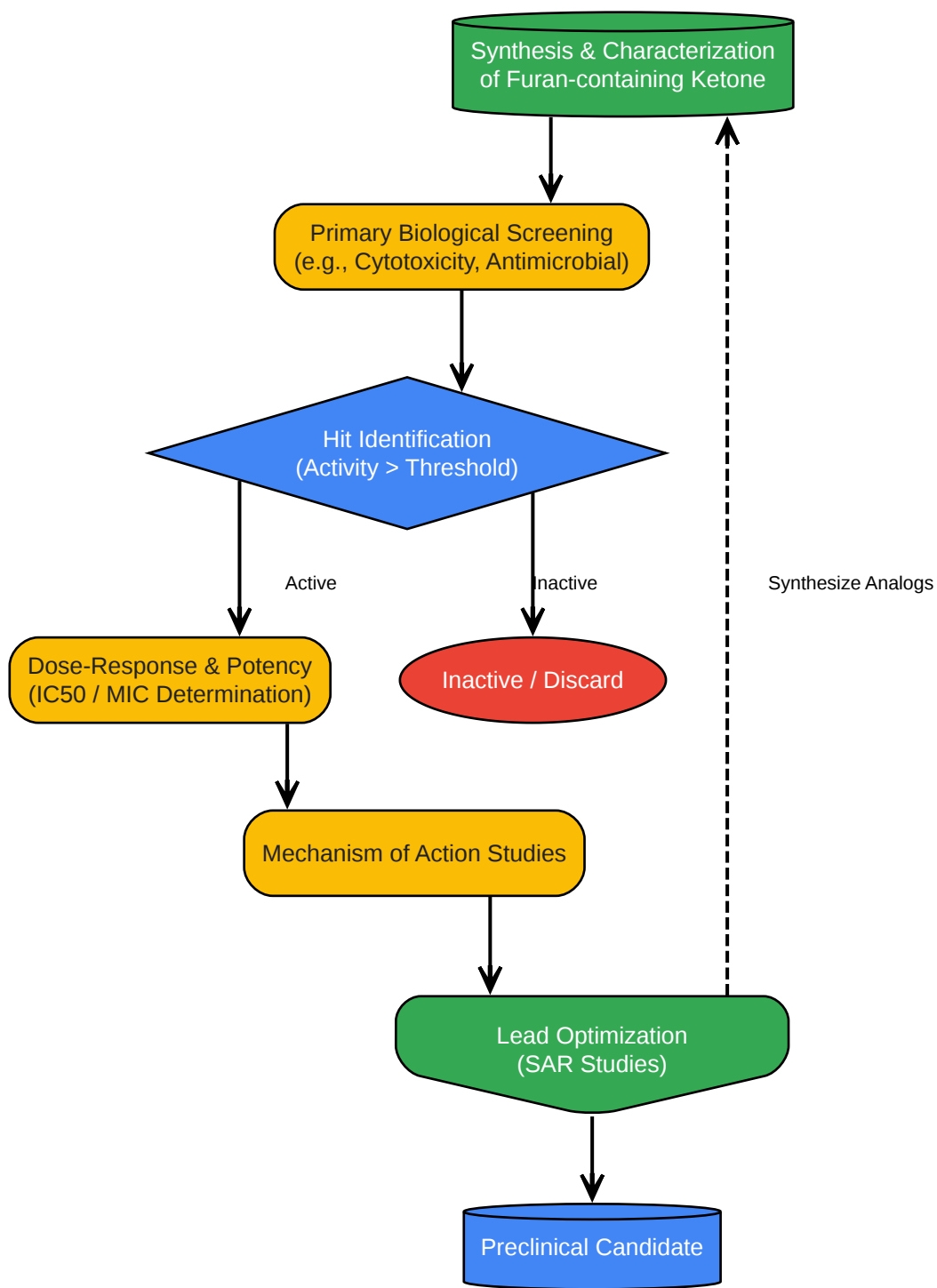
Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-catenin Signaling

A significant mechanism underlying the anticancer activity of some furanone derivatives is the modulation of critical cell survival pathways. Certain compounds have been shown to promote the activity of the tumor suppressor protein PTEN. PTEN functions as a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a crucial negative regulator of the PI3K/Akt pathway. By activating PTEN, these furanones inhibit the

PI3K/Akt pathway, which in turn suppresses downstream signaling, including the Wnt/ β -catenin pathway. This dual inhibition disrupts cancer cell proliferation, survival, and growth.







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